Tris(2,6-dimethoxyphenyl)phosphine

Vue d'ensemble

Description

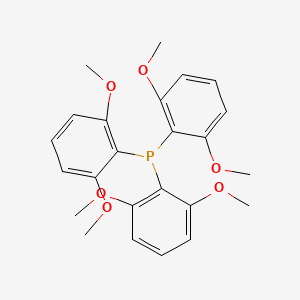

Tris(2,6-dimethoxyphenyl)phosphine is an organophosphorus compound with the molecular formula C24H27O6P . It is a phosphine ligand that features three 2,6-dimethoxyphenyl groups attached to a central phosphorus atom. This compound is known for its applications in catalysis and coordination chemistry, particularly in the formation of metal complexes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tris(2,6-dimethoxyphenyl)phosphine can be synthesized through the reaction of phenylmagnesium bromide with a 2,6-dimethoxyphenyl halophosphorus compound . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves the use of Grignard reagents and halophosphorus compounds. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Analyse Des Réactions Chimiques

Types of Reactions: Tris(2,6-dimethoxyphenyl)phosphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can participate in reduction reactions, often in the presence of metal catalysts.

Substitution: It can undergo substitution reactions where the phosphine ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various metal complexes and halides are used as reagents.

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Reduced phosphine derivatives.

Substitution: New metal-phosphine complexes.

Applications De Recherche Scientifique

Catalytic Applications

1.1 Oxa-Michael Reactions

Tris(2,6-dimethoxyphenyl)phosphine has been shown to act as a highly effective Lewis base catalyst in oxa-Michael reactions. It outperforms other arylphosphines and is comparable to the benchmark phosphazene base P2-tBu under concentrated conditions. In these reactions, it facilitates the polymerization of diacrylates and diols, leading to high molecular weight products and demonstrating its potential in producing polymers with desirable properties .

1.2 Hydroalkynylation and Aza-Morita-Baylis-Hillman Reactions

This phosphine is utilized in the preparation of chiral building blocks through hydroalkynylation reactions. Additionally, it plays a crucial role in three-component aza-Morita-Baylis-Hillman reactions, which are vital for synthesizing nitrogen-containing heterocycles .

1.3 Epoxide Reactions

this compound reacts readily with various epoxides, yielding products that can be further transformed into valuable chemicals. This reaction occurs efficiently at room temperature in alcoholic solvents, demonstrating its utility in synthetic organic chemistry .

Polymer Chemistry

2.1 Group Transfer Polymerization

The compound has been successfully employed in group transfer polymerization processes, showcasing its ability to generate high-performance polymers. The use of this compound as a catalyst leads to polymers with controlled architectures and functionalities, which are essential for advanced material applications .

2.2 Curing of Epoxy Resins

In the formulation of epoxy-phenol resins, this compound serves as an effective curing agent. Its catalytic properties enhance the cross-linking process, resulting in materials with improved thermal and mechanical properties .

Synthesis of Functional Materials

This compound is also involved in the synthesis of functional materials such as alkali-stable phosphonium cations used in hydroxide exchange membranes. These membranes are crucial for applications in fuel cells and other electrochemical devices .

Case Studies

Mécanisme D'action

The mechanism of action of tris(2,6-dimethoxyphenyl)phosphine primarily involves its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in various catalytic processes. The phosphine ligand donates electron density to the metal center, stabilizing it and facilitating reactions such as cross-coupling and hydrogenation .

Comparaison Avec Des Composés Similaires

Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its strong nucleophilic properties and use in Lewis base catalysis.

Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.

Tris(4-fluorophenyl)phosphine: Used in various coupling reactions and known for its electron-withdrawing properties.

Uniqueness: Tris(2,6-dimethoxyphenyl)phosphine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other phosphine ligands may not perform as well .

Activité Biologique

Tris(2,6-dimethoxyphenyl)phosphine (TDMPP), a phosphine compound with the chemical formula CHOP and CAS number 85417-41-0, has garnered attention in various fields of research due to its unique biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms, and implications for future research.

- Molecular Weight : 442.44 g/mol

- Boiling Point : Not available

- Solubility : Moderately soluble in organic solvents

- Log P (Octanol/Water Partition Coefficient) : Ranges from 3.5 to 5.78, indicating good lipophilicity which may influence its biological interactions .

This compound acts primarily as a Lewis base, facilitating various chemical reactions by donating electron pairs. Its catalytic properties have been explored in several studies:

- Catalytic Activity : TDMPP has shown significant efficacy in catalyzing oxa-Michael reactions, outperforming other arylphosphines under specific conditions. This activity suggests potential applications in polymerization processes and organic synthesis .

- Inhibition of Enzymatic Activity : It has been noted that TDMPP can inhibit certain cytochrome P450 enzymes (specifically CYP2D6), which is crucial for drug metabolism. This inhibition could lead to drug-drug interactions and altered pharmacokinetics in therapeutic settings .

Case Study: Estrogenic Activity

A recent study investigated the effects of TDMPP on sexual differentiation in zebrafish models. The findings indicated that exposure to TDMPP resulted in feminization effects, primarily through interference with estrogen receptors 2a and 2b:

- Experimental Setup : Zebrafish were exposed to varying concentrations of TDMPP (0.5 and 5 μM) from 15 days post-fertilization for a total of 105 days.

- Results :

Table 1: Summary of Biological Activities

Implications for Future Research

The biological activities exhibited by TDMPP highlight its potential as a versatile compound in both industrial applications and pharmacological research:

- Pharmaceutical Development : Understanding the inhibition profiles of TDMPP can guide the development of safer pharmaceuticals by avoiding adverse drug interactions.

- Environmental Impact Studies : Given its estrogenic effects, further investigation into the environmental persistence and bioaccumulation of TDMPP is warranted, especially considering its presence as a contaminant in aquatic systems.

Propriétés

IUPAC Name |

tris(2,6-dimethoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O6P/c1-25-16-10-7-11-17(26-2)22(16)31(23-18(27-3)12-8-13-19(23)28-4)24-20(29-5)14-9-15-21(24)30-6/h7-15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLWFCUAXGSMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)P(C2=C(C=CC=C2OC)OC)C3=C(C=CC=C3OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370382 | |

| Record name | Tris(2,6-dimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85417-41-0 | |

| Record name | Tris(2,6-dimethoxyphenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,6-dimethoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tris(2,6-dimethoxyphenyl)phosphine?

A1: this compound has the molecular formula C24H27O6P and a molecular weight of 442.45 g/mol. []

Q2: How does the structure of this compound influence its basicity?

A2: The presence of six methoxy groups in this compound significantly enhances its basicity compared to other triarylphosphines. This is attributed to the electron-donating effect of the methoxy groups, which increases electron density at the phosphorus atom, making it more prone to accepting a proton. []

Q3: What is unique about the P=Se bond in this compound selenide compared to triphenylphosphine selenide?

A3: X-ray crystallography reveals that the P=Se bond in this compound selenide is longer than that in triphenylphosphine selenide, indicating a weaker bond. This is further supported by its reactivity with alkyl halides, where it yields a mixture of alkylselenophosphonium and alkylphosphonium salts, unlike triphenylphosphine selenide, which primarily forms alkylselenophosphonium salts. []

Q4: How does this compound react with epoxides?

A4: this compound readily reacts with various epoxides in alcohol at room temperature, leading to the formation of [(2,6)3P-CH2CR1R2OH]+ species. These species can be isolated as perchlorate salts. Further reactions and products depend on the specific substituents on the starting epoxide and reaction conditions. []

Q5: Can this compound sulfide be desulfurized?

A5: Yes, this compound sulfide exhibits unusual reactivity with acids, forming a mercaptophosphonium salt. Thermolysis of this salt, either alone or in the presence of triphenylphosphine, leads to desulfurization and the formation of tertiary phosphonium salts. [, , ]

Q6: How is this compound employed in palladium-catalyzed reactions?

A6: this compound acts as an effective ligand in palladium-catalyzed reactions due to its steric bulk and electron-rich nature. For instance, it enables the addition of terminal alkynes to both terminal and activated internal alkynes in the presence of palladium acetate. This reaction displays high chemoselectivity, tolerating a wide range of functional groups. []

Q7: Can this compound be used in asymmetric catalysis?

A7: Yes, this compound oxide is used as an additive in the YLi3 tris(binaphthoxide) (YLB) complex-catalyzed asymmetric cyano-ethoxycarbonylation and cyano-phosphorylation of aldehydes. The phosphine oxide plays a crucial role in enhancing both the reaction rate and enantioselectivity. [, ]

Q8: How does this compound influence the reactivity of di- and tri-nuclear palladium and platinum isocyanide complexes?

A8: The reaction of di- and tri-nuclear palladium and platinum isocyanide complexes with this compound can result in either ligand substitution or metal-metal bond cleavage, depending on the nuclearity of the complex and the specific reaction conditions. []

Q9: What type of coordination mode is observed when this compound reacts with [(η6-arene)RuCl2]2 complexes?

A9: The reaction of this compound with [(η6-arene)RuCl2]2 complexes leads to the formation of complexes containing a trihapto ligand (η3-P,O,O) derived from the phosphine, where the phosphorus atom and two methoxy oxygen atoms coordinate to the ruthenium center. []

Q10: What happens when dimethyltin dihalides react with this compound oxide and its sulfide?

A10: Dimethyltin dihalides form 1:1 complexes with this compound oxide and its sulfide, indicating the potential for these compounds to act as ligands in coordination chemistry. []

Q11: How is this compound used in solvent extraction?

A11: this compound exhibits high selectivity towards specific metal ions, particularly gold(III), palladium(II), and platinum(II)/(IV), in hydrochloric acid solutions, making it a promising extractant for these metals. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.